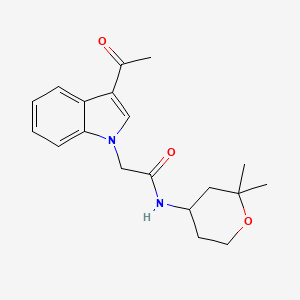

2-(3-acetyl-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-アセチル-1H-インドール-1-イル)-N-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)アセトアミドは、インドール誘導体のクラスに属する合成有機化合物です。インドール誘導体は、幅広い生物活性を示すことが知られており、医薬品化学ではしばしば医薬品開発に使用されます。

2. 製法

合成経路と反応条件

2-(3-アセチル-1H-インドール-1-イル)-N-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)アセトアミドの合成は、通常、以下の手順で進められます。

インドール核の形成: インドール核は、フィッシャーインドール合成によって合成できます。これは、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させる方法です。

アセチル化: 次に、インドール核をピリジンなどの塩基の存在下で無水酢酸を使用してアセチル化し、3位にアセチル基を導入します。

アミド形成: 最後のステップでは、アセチル化されたインドールと2,2-ジメチルテトラヒドロ-2H-ピラン-4-アミンを、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤の存在下で反応させて、目的のアセトアミドを形成します。

工業生産方法

この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することによって行われる可能性があります。これには、連続フローリアクターの使用、溶媒のリサイクル、その他のグリーンケミストリー技術が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.

Amide Formation: The final step involves the reaction of the acetylated indole with 2,2-dimethyltetrahydro-2H-pyran-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

化学反応の分析

反応の種類

2-(3-アセチル-1H-インドール-1-イル)-N-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)アセトアミドは、さまざまな化学反応を受ける可能性があります。以下に例を示します。

酸化: アセチル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。

還元: アセチル基は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用してアルコールに還元できます。

置換: インドールの窒素は、ハロゲン化アルキルやアシルクロリドなどの求電子試薬と求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 水溶液中の過マンガン酸カリウム、酢酸中の三酸化クロム。

還元: エーテル中の水素化リチウムアルミニウム、メタノール中の水素化ホウ素ナトリウム。

置換: トリエチルアミンなどの塩基の存在下でのハロゲン化アルキルまたはアシルクロリド。

主な生成物

酸化: 2-(3-カルボキシ-1H-インドール-1-イル)-N-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)アセトアミド。

還元: 2-(3-ヒドロキシ-1H-インドール-1-イル)-N-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)アセトアミド。

置換: さまざまなN-置換インドール誘導体。

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: インドール誘導体を伴う生物学的プロセスの研究のためのプローブとして。

医学: 特定の生物学的経路を標的とした新薬開発のための潜在的なリード化合物として。

産業: 医薬品、農薬、その他のファインケミカルの合成における中間体として。

作用機序

2-(3-アセチル-1H-インドール-1-イル)-N-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、インドール誘導体は、酵素、受容体、イオンチャネルなどのさまざまな分子標的に作用する可能性があります。アセチル基は、化合物の細胞膜透過性と細胞内標的への到達能力を高める可能性があり、ピラン環は結合親和性と選択性に寄与する可能性があります。

類似化合物との比較

類似化合物

2-(3-アセチル-1H-インドール-1-イル)アセトアミド: ピラン環がないため、生物活性や薬物動態に影響を与える可能性があります。

N-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)アセトアミド: インドール核がないため、生物活性には不可欠です。

2-(3-ヒドロキシ-1H-インドール-1-イル)-N-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)アセトアミド: アセチル基ではなくヒドロキシ基が含まれているため、反応性と生物学的特性が変化する可能性があります。

独自性

2-(3-アセチル-1H-インドール-1-イル)-N-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)アセトアミドは、インドール核とピラン環の両方が存在することによって特徴付けられ、他の類似化合物と比較して、独自の生物活性と薬物動態特性をもたらす可能性があります。

特性

分子式 |

C19H24N2O3 |

|---|---|

分子量 |

328.4 g/mol |

IUPAC名 |

2-(3-acetylindol-1-yl)-N-(2,2-dimethyloxan-4-yl)acetamide |

InChI |

InChI=1S/C19H24N2O3/c1-13(22)16-11-21(17-7-5-4-6-15(16)17)12-18(23)20-14-8-9-24-19(2,3)10-14/h4-7,11,14H,8-10,12H2,1-3H3,(H,20,23) |

InChIキー |

DUCSKZOPCMRKEA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCOC(C3)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B12170332.png)

![N'-[(Z)-(4-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12170333.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12170335.png)

![1,3-dimethyl-N-[3-(methylsulfanyl)phenyl]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12170343.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide](/img/structure/B12170356.png)

![N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B12170363.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone](/img/structure/B12170371.png)

![1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12170373.png)

![4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone](/img/structure/B12170374.png)

![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12170377.png)

![1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide](/img/structure/B12170399.png)

![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)